![molecular formula C49H70N16O12 B10860555 (2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)

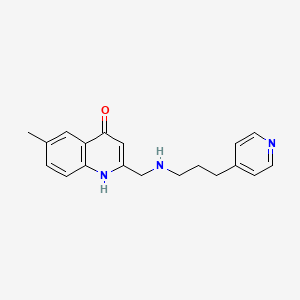

(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KISS1-543, también conocido como kisspeptina-54, es un péptido codificado por el gen KISS1 en humanos. Este compuesto es parte de la familia de la kisspeptina, que juega un papel crucial en la regulación del sistema reproductivo. La kisspeptina-54 es conocida por su capacidad de suprimir la metástasis en ciertos tipos de cáncer, lo que la convierte en un foco importante de investigación en oncología y biología reproductiva .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

KISS1-543 se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Alargamiento: Se añaden aminoácidos subsecuentes uno por uno.

Escisión: El péptido completo se escinde de la resina.

Métodos de Producción Industrial

La producción industrial de KISS1-543 implica la SPPS a gran escala, que se automatiza para garantizar un alto rendimiento y pureza. El proceso se optimiza para minimizar las reacciones secundarias y maximizar la eficiencia de la formación del enlace peptídico.

Análisis De Reacciones Químicas

Tipos de Reacciones

KISS1-543 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio en condiciones básicas.

Sustitución: Agentes halogenantes como cloro o bromo en presencia de un catalizador.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de KISS1-543 puede conducir a la formación de enlaces disulfuro, mientras que la reducción puede resultar en la escisión de estos enlaces.

Aplicaciones Científicas De Investigación

KISS1-543 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un péptido modelo para estudiar la síntesis y modificación de péptidos.

Biología: Juega un papel crucial en la regulación del eje hipotalámico-hipofisario-gonadal, influyendo en la pubertad y las funciones reproductivas.

Industria: Utilizado en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

KISS1-543 ejerce sus efectos al unirse al receptor acoplado a proteína G, GPR54. Esta interacción desencadena una cascada de vías de señalización intracelular, lo que lleva a la liberación de la hormona liberadora de gonadotropinas (GnRH) del hipotálamo. La GnRH luego estimula la hipófisis anterior para liberar la hormona luteinizante (LH) y la hormona folículoestimulante (FSH), que son esenciales para la maduración sexual y la gametogénesis .

Comparación Con Compuestos Similares

Compuestos Similares

Kisspeptina-10: Un péptido más corto con funciones similares pero menor potencia.

Kisspeptina-13: Otra variante más corta con propiedades de unión al receptor distintas.

Kisspeptina-14: Conocido por su papel en la regulación de las hormonas reproductivas.

Unicidad de KISS1-543

KISS1-543 es único debido a su longitud y alta afinidad por el receptor GPR54, lo que lo hace más efectivo para desencadenar la liberación de GnRH. Su capacidad de suprimir la metástasis en ciertos tipos de cáncer también lo diferencia de otras kisspeptinas .

Propiedades

Fórmula molecular |

C49H70N16O12 |

|---|---|

Peso molecular |

1075.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C49H70N16O12/c1-27(2)19-34(43(72)58-33(42(71)57-25-40(52)69)12-8-18-56-48(53)54-3)63-49(77)65-64-47(76)36(21-28-9-5-4-6-10-28)60-46(75)38(26-66)62-45(74)37(23-39(51)68)61-44(73)35(22-30-11-7-17-55-24-30)59-41(70)32(50)20-29-13-15-31(67)16-14-29/h4-7,9-11,13-17,24,27,32-38,66-67H,8,12,18-23,25-26,50H2,1-3H3,(H2,51,68)(H2,52,69)(H,57,71)(H,58,72)(H,59,70)(H,60,75)(H,61,73)(H,62,74)(H,64,76)(H3,53,54,56)(H2,63,65,77)/t32-,33+,34+,35-,36+,37+,38+/m1/s1 |

Clave InChI |

IEMIUSHLJHUQOA-QZRIQWDPSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC2=CN=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)

![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)

![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)

![(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10860500.png)

![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)

![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)

![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)